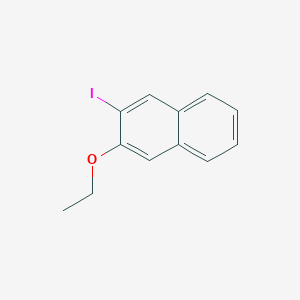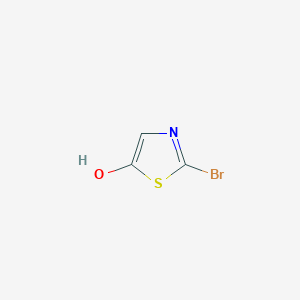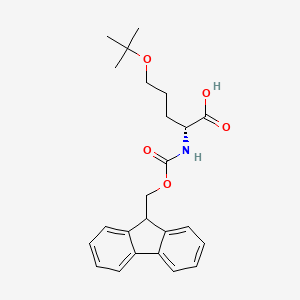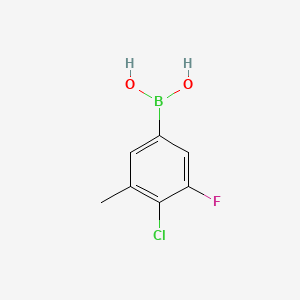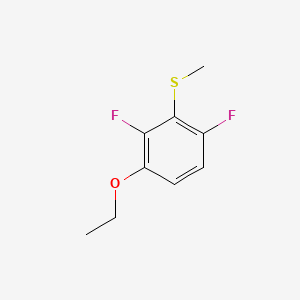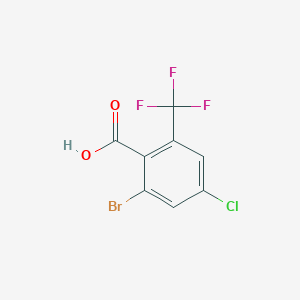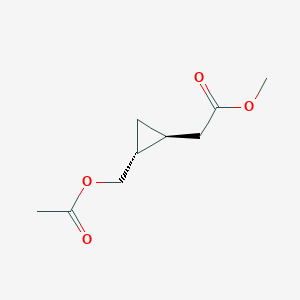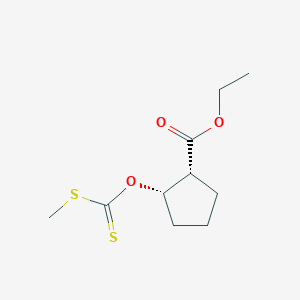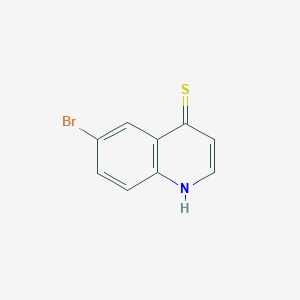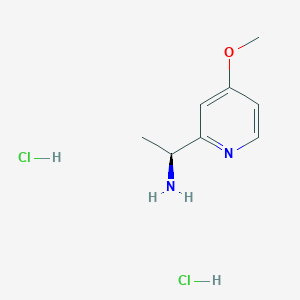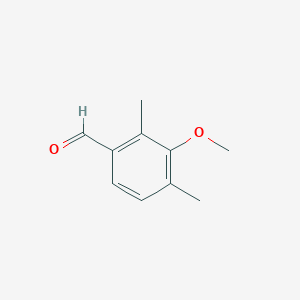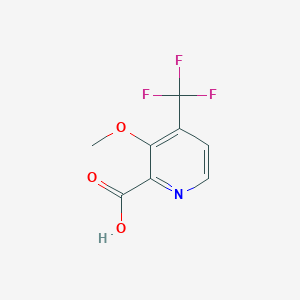
3-Methoxy-4-(trifluoromethyl)picolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methoxy-4-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO3 It is a derivative of picolinic acid, where the methoxy group is positioned at the 3rd carbon and the trifluoromethyl group at the 4th carbon of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki-Miyaura coupling reactions, which involve the reaction of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 3-Methoxy-4-(trifluoromethyl)picolinic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
化学反応の分析
Types of Reactions
3-Methoxy-4-(trifluoromethyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The methoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in the presence of a base.
Major Products
Oxidation: Formation of 3-formyl-4-(trifluoromethyl)picolinic acid or 3-carboxy-4-(trifluoromethyl)picolinic acid.
Reduction: Formation of 3-methoxy-4-methylpicolinic acid.
Substitution: Formation of 3-amino-4-(trifluoromethyl)picolinic acid or 3-thio-4-(trifluoromethyl)picolinic acid.
科学的研究の応用
3-Methoxy-4-(trifluoromethyl)picolinic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its role as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic effects, particularly in the modulation of enzyme activity and receptor binding.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 3-Methoxy-4-(trifluoromethyl)picolinic acid exerts its effects often involves its interaction with specific molecular targets. For example, it can bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the protein’s activity and affecting various biological pathways.
類似化合物との比較
Similar Compounds
Picolinic Acid: The parent compound, with a carboxylic acid group at the 2-position of the pyridine ring.
Nicotinic Acid:
Isonicotinic Acid: With the carboxylic acid group at the 4-position.
Uniqueness
3-Methoxy-4-(trifluoromethyl)picolinic acid is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct electronic and steric properties. These modifications can enhance its reactivity and binding affinity in various chemical and biological contexts, making it a valuable compound for research and industrial applications.
特性
分子式 |
C8H6F3NO3 |
|---|---|
分子量 |
221.13 g/mol |
IUPAC名 |
3-methoxy-4-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-4(8(9,10)11)2-3-12-5(6)7(13)14/h2-3H,1H3,(H,13,14) |
InChIキー |
PPKLGSMAYAXBOI-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=C1C(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


